molecular formula C9H7N3O2S B1208428 4-(2-Thiazolylazo)resorcinol CAS No. 2246-46-0

4-(2-Thiazolylazo)resorcinol

Cat. No. B1208428
CAS RN: 2246-46-0
M. Wt: 221.24 g/mol
InChI Key: SHNIKUXMZFPPCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

TAR can be synthesized through azo coupling reactions that involve the interaction of diazonium salts with resorcinol derivatives in the presence of thiazole compounds. The specificity of the synthesis process allows for the tailored functionalization of TAR for desired analytical applications, particularly in the formation of complexes with metal ions for their detection and quantification.

Molecular Structure Analysis

The molecular structure of TAR is characterized by the presence of azo (-N=N-) and thiazole groups attached to a resorcinol moiety. This structure is pivotal for its ability to act as a ligand, forming complexes with metal ions. Spectroscopic studies, including UV-Vis and IR spectroscopy, have been utilized to understand the interaction mechanisms between TAR and metal ions, revealing the formation of stable complexes through coordination bonds.

Chemical Reactions and Properties

TAR reacts with metal ions to form colored complexes, a property that is widely exploited in spectrophotometric analysis for the determination of trace metals in various matrices. The chemical properties of TAR, such as its acid dissociation constants and the stability constants of its metal complexes, have been thoroughly investigated, highlighting its effectiveness as a ligand in complexometric titrations and its potential in the selective detection of metal ions.

Physical Properties Analysis

The physical properties of TAR, including its solubility in various solvents and its extraction behavior, are crucial for its application in analytical chemistry. Studies have shown that TAR can be efficiently extracted into organic phases under specific conditions, enhancing its utility in the separation and pre-concentration of metal ions before their analytical determination.

Chemical Properties Analysis

The chemical stability of TAR and its complexes is essential for their application in analytical procedures. Thermal analysis and electrochemical behavior studies have provided insights into the stability and reactivity of TAR complexes, facilitating their use in a wide range of analytical applications, including the development of ion-selective sensors and chromatographic methods for metal determination.

References

  • (Patrovský, 1965): Spectrophotometric determination of niobium with 4-(2-thiazolylazo)resorcinol.
  • (Stanley & Cheney, 1966): Metal complexes of 4-(2'-thiazolylazo)-resorcinol.
  • (Karmakar et al., 2020): Synthesis, spectroscopic, theoretical, and antimicrobial studies on charge-transfer complex of TAR.
  • (Marić & Široki, 1996): Extraction of TAR with chloroform and tetraphenylarsonium and phosphonium chlorides.
  • (Ueda & Yamamoto, 1980): A highly selective and rapid spectrophotometric method for the determination of iron(II) with TAR.

Scientific Research Applications

Ion Sensing and Detection

4-(2-Thiazolylazo)resorcinol (TR) has shown promising results in ion sensing applications. For instance, TR was used as an effective ion carrier in the creation of an Er(III) membrane electrode. This electrode exhibited excellent selectivity towards Er(III) ions compared to a variety of other cations and demonstrated Nernstian behavior over a wide concentration range. It's notable for its very short response time, extended usability, and accurate potentiometric titration capabilities (Nekoei, Zamani, & Mohammadhossieni, 2009).

Enrichment and Spectrometric Determination

The compound has been utilized in procedures for enriching and spectrometrically determining metals. A process was developed based on coprecipitating ions like gold(III), palladium(II), and lead(II) with a nickel(II)-5-methyl-4-(2-thiazolylazo) resorcinol complex, showcasing its potential in environmental sample analysis and its significant sensitivity in detecting these metals (Soylak & Tuzen, 2008).

Molecular Characterization and Structural Analysis

The molecular structure and behavior of 5-methyl-4-(2-thiazolylazo)resorcinol, a derivative of 4-(2-Thiazolylazo)resorcinol, have been extensively studied. Various spectroscopic techniques, including FT-IR, FT–Raman, and NMR, alongside computational methods, have been employed for detailed conformational, electronic, and structural analysis, highlighting its complex nature and multifaceted applications in chemical analysis (Erdoğdu, Başköse, & Saǧlam, 2019).

Pharmaceutical and Clinical Applications

In pharmaceutical and clinical contexts, derivatives of 4-(2-Thiazolylazo)resorcinol have been identified as potent inhibitors of human tyrosinase, a significant target in treating hyperpigmentary disorders. The efficacy and selectivity of these inhibitors against human tyrosinase, both in vitro and in vivo, underline their potential therapeutic importance (Mann, Scherner, Röhm, & Kolbe, 2018).

Antibacterial and Antifungal Properties

The compound has also been explored for its antibacterial and antifungal properties. Charge-transfer complexes of 4-(2-thiazolylazo) resorcinol (TAR) with various acids were synthesized, characterized, and their antibacterial and antifungal activities were evaluated, demonstrating notable efficacy against different strains. This suggests potential applications in the development of new antimicrobial agents (Karmakar et al., 2020).

Future Directions

The future directions of 4-(2-Thiazolylazo)resorcinol research could involve further exploration of its properties and potential applications. For instance, it could be used for the spectrophotometric determination of trace metals . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .

properties

IUPAC Name

4-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol
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InChI

InChI=1S/C9H7N3O2S/c13-6-1-2-7(8(14)5-6)11-12-9-10-3-4-15-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SHNIKUXMZFPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)N=NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
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DSSTOX Substance ID

DTXSID40902377, DTXSID701307456
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Record name 4-(2′-Thiazolylazo)resorcinol
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Molecular Weight

221.24 g/mol
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Product Name

4-(2-Thiazolylazo)resorcinol

CAS RN

2246-46-0, 96627-60-0
Record name 4-(2′-Thiazolylazo)resorcinol
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Record name 4-(2-Thiazolylazo)resorcinol
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Record name 4-(2′-Thiazolylazo)resorcinol
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Record name 4-(thiazol-2-ylazo)resorcinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,390
Citations
F Karipcin, E Kabalcilar, S Ilican, Y Caglar… - Spectrochimica Acta Part …, 2009 - Elsevier
Some transition metal complexes of the type [ML 2 ]·nH 2 O (n=0 or 2) of the title ligand, 4-(2-thiazolylazo)resorcinol, HL (TAR) have been synthesized and characterized by various …
Number of citations: 55 www.sciencedirect.com
RW Stanley, GE Cheney - Talanta, 1966 - Elsevier
The acid dissociation constants of 4-(2'-thiazolylazo)-resorcinol (TAR) and the formation constants of the metal complexes formed by this reagent with Cu(II), Ni(II), Co(II), Zn(II) and Mn(II…
Number of citations: 50 www.sciencedirect.com
F Karipcin, B Dede, S Percin-Ozkorucuklu… - Dyes and …, 2010 - Elsevier
Manganese(II), cobalt(II) and nickel(II) acetates react with the ligand, 4-(2-thiazolylazo)resorcinol, to form complexes of general formula [ML 2 ] for MCo(II), Ni(II) and [ML 2 ]·2H 2 O for …
Number of citations: 88 www.sciencedirect.com
A Karmakar, P Bandyopadhyay, S Banerjee… - Journal of Molecular …, 2020 - Elsevier
Charge-transfer complex of 4-(2-thiazolylazo) resorcinol (TAR) with 3, 5-dinitrosalicylic acid (3,5-DNSA), picric acid (PA), and chloranilic acid (CLA) were synthesized and characterized …
Number of citations: 40 www.sciencedirect.com
S Khan, TG Kazi, M Soylak - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
A rapid and innovative microextraction technique named as, ionic liquid-based ultrasound-assisted dual magnetic microextraction (IL-UA-DMME) was developed for the …
Number of citations: 82 www.sciencedirect.com
PV Racheva, NP Milcheva, F Genc… - Spectrochimica Acta Part …, 2021 - Elsevier
A simple, cheap, and environmentally friendly centrifuge-less cloud point extraction procedure was developed for the preconcentration of traces of Cu(II) before its spectrophotometric …
Number of citations: 22 www.sciencedirect.com
ZA ALOthman, M Habila, E Yilmaz, M Soylak - Microchimica Acta, 2012 - Springer
Multiwalled carbon nanotubes were impregnated with 4-(2-thiazolylazo)resorcinol and used for the separation and preconcentration of Cd(II), Pb(II), Zn(II) and Ni(II) ions from food …
Number of citations: 169 link.springer.com
M Soylak, E Yilmaz - Journal of hazardous materials, 2010 - Elsevier
A sensitive and simple separation-enrichment technique for the determination of trace amounts of some metal ions was described. By the passage of aqueous samples including Fe(III), …
Number of citations: 43 www.sciencedirect.com
M Habila, E Yilmaz, ZA ALOthman, M Soylak - Journal of Industrial and …, 2014 - Elsevier
This work aimed to develop a solid-phase extraction method using low-cost activated carbon produced from waste and modified with 4-(2-thiazolylazo) resorcinol for Cd(II), Pb(II), and …
Number of citations: 56 www.sciencedirect.com
CH Lee, JS Kim, MY Suh, W Lee - Analytica chimica acta, 1997 - Elsevier
A new styrene-DVB based chelating resin containing 4-(2-thiazolylazo)resorcinol (TAR) functional groups has been synthesized and its sorption behaviour for thirteen metal ions …
Number of citations: 93 www.sciencedirect.com

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